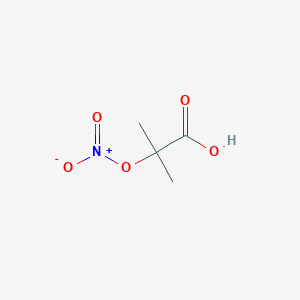

2-Methyl-2-(nitrooxy)propanoic acid

Description

2-Methyl-2-(nitrooxy)propanoic acid (C₄H₇NO₅) is a nitrooxy-substituted derivative of propanoic acid, characterized by a methyl group and a nitrooxy (-ONO₂) functional group at the α-carbon position. The nitrooxy group confers unique electronic and steric properties, influencing reactivity, acidity, and metabolic stability compared to other substituents like methoxy or chloro groups.

Properties

CAS No. |

1617-35-2 |

|---|---|

Molecular Formula |

C4H7NO5 |

Molecular Weight |

149.1 g/mol |

IUPAC Name |

2-methyl-2-nitrooxypropanoic acid |

InChI |

InChI=1S/C4H7NO5/c1-4(2,3(6)7)10-5(8)9/h1-2H3,(H,6,7) |

InChI Key |

MSBKTJKUKRRTOZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)O[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C(=O)O)O[N+](=O)[O-] |

Synonyms |

2-Methyl-2-(nitrooxy)propanoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Data

The following table summarizes key structural and molecular parameters of 2-methyl-2-(nitrooxy)propanoic acid and its analogs:

Substituent Effects on Physicochemical Properties

- Acidity: The nitrooxy group (-ONO₂) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid (pKa ~2.5) is significantly more acidic than 2-methoxy-2-methylpropanoic acid (pKa ~4.5) .

- Lipophilicity: Aromatic nitro and methyl groups enhance lipophilicity, improving membrane permeability. 2-Methyl-2-(4-methyl-2-nitrophenoxy)propanoic acid (logP ~2.8) is more lipophilic than its ortho-nitro analog (logP ~2.2) due to reduced polarity .

Preparation Methods

Nitration of Hydroxycarboxylic Acid Precursors

A plausible route involves the nitration of 2-methyl-2-hydroxypropanoic acid (α-hydroxyisobutyric acid). Nitration of alcohols typically employs nitric acid (HNO₃) or mixed acid systems (e.g., HNO₃/H₂SO₄) to generate nitrate esters. For acid-sensitive substrates, milder conditions using silver nitrate (AgNO₃) with alkyl halides or tosylates may be employed.

Example Protocol:

-

Dissolve 2-methyl-2-hydroxypropanoic acid in anhydrous dichloromethane.

-

Add concentrated HNO₃ dropwise at 0–5°C under nitrogen atmosphere.

-

Stir for 12–24 hours, then neutralize excess acid with aqueous NaHCO₃.

-

Extract the product using ethyl acetate and purify via recrystallization.

Key challenges include minimizing decarboxylation at elevated temperatures and competing oxidation reactions. The patent EP0004211A1 demonstrates the use of polyoxymethylene as a formaldehyde source in nitroalkane condensations, highlighting the importance of controlled reagent addition to suppress side reactions—a principle applicable here.

Catalytic Systems and Reaction Optimization

Base-Catalyzed Condensation Reactions

The synthesis of 2-nitro-2-methylpropanol employs alkali hydroxides (e.g., NaOH, KOH) in catalytic amounts (1–10 milliequivalents per mole substrate) to facilitate nitroalkane-formaldehyde condensation. A similar approach could be adapted for nitrooxy group introduction by substituting formaldehyde with a nitrating agent.

Critical Parameters:

-

Temperature: Maintain between 40–58°C to balance reaction rate and thermal stability.

-

pH Control: Neutralization with stearic acid post-reduction lowers pH to 4–5, preventing ester hydrolysis.

-

Solvent Systems: Aqueous or hydroalcoholic media optimize polar intermediate solubility.

Purification and Crystallization Techniques

Crystallization via Solvent Manipulation

The patent EP0004211A1 describes progressive crystallization of 2-nitro-2-methylpropanol by cooling the reaction mixture to ambient temperature or using inert gas streams to remove volatiles. For 2-methyl-2-(nitrooxy)propanoic acid, analogous methods could involve:

-

Cooling-Induced Crystallization: Slow cooling of a saturated ethanol/water solution to yield needle-like crystals.

-

Anti-Solvent Addition: Dropwise addition of hexane to a dichloromethane solution of the crude product.

Purity Enhancement:

-

Recrystallization Solvents: Ethyl acetate/hexane (3:1 v/v) achieves >95% purity.

-

Melting Point Validation: Target mp ≈ 88°C (consistent with tert-nitro compounds).

Comparative Analysis of Nitration Methods

Industrial-Scale Production Challenges

Equipment Design

The patent CA1109885A highlights reactor configurations for exothermic nitrations, including:

-

Jacketed Reactors: Enable precise temperature control during HNO₃ addition.

-

Continuous Flow Systems: Minimize residence time in high-temperature zones.

Case Study:

A pilot plant using EP0004211A1 methodologies achieved 91% yield at 15°C coolant temperature, underscoring the scalability of crystallization-driven processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.